N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide
Overview
Description
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide is a synthetic organic compound that features a thiazole ring, a trifluoromethyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 3-chlorobenzyl chloride in the presence of a base such as triethylamine.
Introduction of the Acrylamide Moiety: The acrylamide group is introduced by reacting the thiazole derivative with acryloyl chloride in the presence of a base like pyridine.
Final Product Formation: The final product, this compound, is obtained after purification, typically through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and acrylamide moieties.
Reduction: Reduced derivatives, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers with unique properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide: shares structural similarities with other thiazole and acrylamide derivatives, such as:
Uniqueness
- The unique combination of the thiazole ring, trifluoromethyl group, and acrylamide moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2OS/c21-16-6-2-4-14(10-16)11-17-12-25-19(28-17)26-18(27)8-7-13-3-1-5-15(9-13)20(22,23)24/h1-10,12H,11H2,(H,25,26,27)/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLXFHHQNLTSGP-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C=CC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)/C=C/C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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